molecular formula C22H21F3N4O3S3 B2558540 4-(piperidin-1-ylsulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-63-2

4-(piperidin-1-ylsulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2558540
CAS No.: 392301-63-2
M. Wt: 542.61
InChI Key: STMRTYWPKYANJN-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylsulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by its sulfonamide and thiadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and benzamide structures. Key reactions include:

  • Thioureidation: Reacting 4-(trifluoromethyl)benzyl chloride with thiourea to form the thiadiazole core.

  • Sulfonylation: Introducing the piperidin-1-ylsulfonyl group to the benzamide moiety.

  • Coupling Reaction: Forming the final compound by coupling the modified benzamide with the thiadiazole derivative.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

  • Reduction: The thiadiazole ring can be reduced to form thioamides.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Utilizing nucleophiles like sodium methoxide in methanol.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides.

  • Reduction: Thioamides.

  • Substitution: Substituted trifluoromethyl compounds.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The sulfonamide group interacts with enzymes such as dihydrofolate reductase (DHFR), affecting cellular processes.

  • Pathways Involved: Inhibition of DHFR leads to disruption of folate metabolism, which is crucial for DNA synthesis and cell division.

Comparison with Similar Compounds

  • Sulfonamides: Similar compounds include other sulfonamide derivatives used in antimicrobial and anticancer applications.

  • Thiadiazoles: Compounds with thiadiazole rings are known for their diverse biological activities.

Uniqueness: This compound is unique due to its combination of sulfonamide and thiadiazole groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S3/c23-22(24,25)17-8-4-15(5-9-17)14-33-21-28-27-20(34-21)26-19(30)16-6-10-18(11-7-16)35(31,32)29-12-2-1-3-13-29/h4-11H,1-3,12-14H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMRTYWPKYANJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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